![molecular formula C11H11N3O2 B3347326 1-benzyl-2-methyl-4-nitro-1H-imidazole CAS No. 13230-06-3](/img/structure/B3347326.png)
1-benzyl-2-methyl-4-nitro-1H-imidazole
Overview
Description
1-Benzyl-2-methyl-4-nitro-1H-imidazole is a chemical compound with the molecular formula C11H12N2 . It belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
Imidazole compounds, including 1-benzyl-2-methyl-4-nitro-1H-imidazole, can be synthesized through various methods. One such method involves the reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . Another synthesis route involves the cyclization of amido-nitriles .Molecular Structure Analysis
The molecular structure of 1-benzyl-2-methyl-4-nitro-1H-imidazole consists of a five-membered heterocyclic ring with three carbon atoms and two nitrogen atoms. The molecule has an average mass of 249.289 Da and a monoisotopic mass of 249.057190 Da .Chemical Reactions Analysis
Imidazole compounds, including 1-benzyl-2-methyl-4-nitro-1H-imidazole, are known for their broad range of chemical and biological properties. They are amphoteric in nature, showing both acidic and basic properties, and are highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
1-Benzyl-2-methyl-4-nitro-1H-imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 172.23 .Mechanism of Action
While the specific mechanism of action for 1-benzyl-2-methyl-4-nitro-1H-imidazole is not mentioned in the retrieved papers, imidazole compounds in general are known to exhibit a wide range of biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
1-benzyl-2-methyl-4-nitroimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-9-12-11(14(15)16)8-13(9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFSMRYZKYAZJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353933 | |
Record name | 1-Benzyl-2-methyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13230-06-3 | |
Record name | 1-Benzyl-2-methyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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